N-DMTr-morpholino-T-5'-O-phosphoramidite

antisense oligonucleotides hybridization affinity thermal denaturation

N-DMTr-morpholino-T-5'-O-phosphoramidite is a specialized phosphoramidite monomer designed for the solid-phase synthesis of phosphorodiamidate morpholino oligonucleotides (PMOs). Unlike standard DNA phosphoramidites that incorporate 2'-deoxyribose sugar moieties, this monomer features a six-membered morpholino ring in place of the ribose sugar and carries a 5'-O-dimethoxytrityl (DMTr) protecting group for controlled chain extension.

Molecular Formula C40H50N5O7P
Molecular Weight 743.8 g/mol
Cat. No. B12379007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-DMTr-morpholino-T-5'-O-phosphoramidite
Molecular FormulaC40H50N5O7P
Molecular Weight743.8 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2CN(CC(O2)COP(N(C(C)C)C(C)C)OCCC#N)C(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC
InChIInChI=1S/C40H50N5O7P/c1-28(2)45(29(3)4)53(50-23-11-22-41)51-27-36-25-43(26-37(52-36)44-24-30(5)38(46)42-39(44)47)40(31-12-9-8-10-13-31,32-14-18-34(48-6)19-15-32)33-16-20-35(49-7)21-17-33/h8-10,12-21,24,28-29,36-37H,11,23,25-27H2,1-7H3,(H,42,46,47)/t36-,37+,53?/m0/s1
InChIKeyFCMMGXLSEVKFCM-KKAJOCKXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

N-DMTr-morpholino-T-5'-O-phosphoramidite: Core Building Block for Phosphorodiamidate Morpholino Oligonucleotide (PMO) Synthesis


N-DMTr-morpholino-T-5'-O-phosphoramidite is a specialized phosphoramidite monomer designed for the solid-phase synthesis of phosphorodiamidate morpholino oligonucleotides (PMOs) . Unlike standard DNA phosphoramidites that incorporate 2'-deoxyribose sugar moieties, this monomer features a six-membered morpholino ring in place of the ribose sugar and carries a 5'-O-dimethoxytrityl (DMTr) protecting group for controlled chain extension [1]. PMOs synthesized from this monomer are non-ionic, water-soluble nucleic acid analogs that bind complementary RNA with high affinity and exhibit near-complete resistance to nucleases, making them essential tools for antisense applications [2]. Three FDA-approved PMO drugs (Eteplirsen, Golodirsen, Viltolarsen) rely on this class of monomers [1].

Why N-DMTr-morpholino-T-5'-O-phosphoramidite Cannot Be Replaced by Standard DNA Phosphoramidites in PMO Synthesis


N-DMTr-morpholino-T-5'-O-phosphoramidite is not interchangeable with conventional DNA phosphoramidites (e.g., 5'-DMTr-2'-deoxythymidine phosphoramidite) due to fundamental differences in backbone chemistry and coupling mechanism [1]. While DNA phosphoramidites form phosphodiester linkages via phosphite triester intermediates, morpholino phosphoramidites produce non-ionic phosphorodiamidate linkages through a distinct oxidative coupling pathway [2]. Attempting to substitute DNA amidites into a PMO synthesis would yield chimeric oligonucleotides with entirely different biophysical properties—altered charge state, reduced nuclease resistance, and compromised target binding affinity [3]. Moreover, PMO monomers require specific deprotection conditions (acidic detritylation followed by neutralization) and coupling reagents (typically 4-ethylmorpholine or similar bases) that differ markedly from standard DNA synthesis protocols, which use tetrazole activation and iodine oxidation [2]. The following evidence quantifies the specific performance differentials that justify dedicated procurement of this monomer.

Quantitative Performance Differentiation of N-DMTr-morpholino-T-5'-O-phosphoramidite Against Closest Analogs


Thermal Stability Enhancement: PMO-RNA Duplex vs. DNA-RNA Duplex

Oligonucleotides synthesized using N-DMTr-morpholino-T-5'-O-phosphoramidite exhibit significantly higher binding affinity to complementary RNA compared to natural DNA oligonucleotides. In head-to-head hybridization studies, a 12-mer PMO showed a melting temperature (Tm) increase of >6°C relative to the corresponding DNA/DNA duplex when bound to complementary DNA [1]. Additionally, amino-modified PMOs demonstrated elevated Tm values with both complementary DNA and RNA compared to natural DNA duplexes [2]. This thermal stability advantage is a direct consequence of the morpholino phosphorodiamidate backbone structure and the specific monomer composition.

antisense oligonucleotides hybridization affinity thermal denaturation

Nuclease Resistance: Complete Stability of PMOs vs. Rapid Degradation of DNA/RNA Oligonucleotides

PMOs synthesized from N-DMTr-morpholino-T-5'-O-phosphoramidite are completely resistant to enzymatic degradation under conditions that rapidly destroy natural DNA and RNA oligonucleotides. A 25-mer PMO remained fully intact after incubation with 13 different hydrolases (including nucleases, proteases, esterases) as well as serum and plasma, with no detectable degradation products by MALDI-TOF mass spectrometry [1]. In contrast, unmodified DNA and RNA oligonucleotides are typically degraded within minutes to hours in serum. In radiolabeled studies, 99mTc-labeled PMO maintained >85% stability over 24 hours at 37°C in serum [2]. Morpholino chimeric oligonucleotides with phosphoramidate linkers demonstrated enhanced nuclease resistance with t1/2 > 10 hours, far exceeding the stability of unmodified oligonucleotides [3].

enzymatic stability in vivo applications serum half-life

Synthesis Throughput: Fast-Flow Coupling Time Reduction vs. Traditional PMO Methods

The use of N-DMTr-morpholino-T-5'-O-phosphoramidite in optimized flow-based synthesis platforms enables dramatic acceleration of PMO production compared to traditional batch methods. A fully automated fast-flow synthesizer achieved coupling times of 8 minutes per nucleotide, representing a 22-fold reduction from the previously standard 3-hour coupling cycle [1]. This optimization was made possible by the compatibility of DMTr-protected morpholino phosphoramidites with elevated temperature (90°C) coupling conditions, which accelerate reaction kinetics without compromising monomer stability [1]. The platform successfully synthesized a 30-mer FDA-approved PMO (Eteplirsen) in milligram quantities with >20% overall yield [2]. This throughput advantage is specific to DMTr-protected monomers; alternative protecting group strategies (e.g., Fmoc) require different synthesis workflows.

automated oligonucleotide synthesis coupling efficiency throughput optimization

Monomer Purity and Impurity Control: Critical Quality Attribute for Therapeutic PMO Synthesis

N-DMTr-morpholino-T-5'-O-phosphoramidite is supplied with rigorous purity specifications (typically ≥98% by HPLC) and comprehensive analytical documentation [1]. This level of quality control is essential because phosphoramidite impurities can propagate through oligonucleotide synthesis, generating truncated or modified sequences that compromise downstream applications [2]. In therapeutic oligonucleotide manufacturing, impurities containing both an amidite moiety and a DMTr protecting group are classified as 'critical, reactive' impurities due to their potential to incorporate into the growing oligonucleotide chain and impact API quality [2]. The morpholino monomer's unique structure—with a six-membered ring and phosphorodiamidate-forming capability—requires specialized purification methods distinct from those used for DNA phosphoramidites, as standard silica gel chromatography of morpholino amidites shows different stability and elution profiles [3].

phosphoramidite quality control impurity profiling cGMP manufacturing

RNase H-Independent Mechanism: Distinct Gene Silencing Mode vs. Gapmer ASOs

PMOs synthesized from N-DMTr-morpholino-T-5'-O-phosphoramidite silence gene expression via a steric blocking mechanism rather than RNase H-mediated degradation [1]. This mechanistic distinction has profound implications for experimental design: while DNA-based antisense oligonucleotides and gapmers recruit RNase H to cleave target RNA (potentially generating off-target cleavage events), PMOs physically block translation initiation or splicing without degrading the RNA transcript [2]. In direct comparison, PMO-DNA chimeras containing N,N-dimethylamino phosphorodiamidate linkages were found to stimulate RNase H1 activity, whereas fully modified PMOs do not [3]. This allows researchers to select the appropriate tool based on the desired outcome: RNase H-dependent cleavage for permanent knockdown versus steric block for reversible, titratable inhibition with lower risk of off-target RNA degradation.

antisense mechanism steric block RNase H recruitment

Optimal Application Scenarios for N-DMTr-morpholino-T-5'-O-phosphoramidite Based on Differentiated Performance Evidence


Zebrafish and Xenopus Developmental Gene Knockdown Studies

N-DMTr-morpholino-T-5'-O-phosphoramidite is the monomer of choice for synthesizing antisense PMOs used in zebrafish and Xenopus embryo microinjection experiments. The complete nuclease resistance (100% intact after exposure to 13 hydrolases and serum) [1] ensures that injected PMOs persist throughout embryonic development without degradation, while the RNase H-independent steric block mechanism [2] provides reversible, titratable gene silencing. The >6°C Tm increase over DNA oligonucleotides [3] ensures robust target binding at the physiological temperatures of developing embryos. This combination of properties is not achievable with standard DNA phosphoramidites or 2'-OMe RNA oligonucleotides, which would be rapidly degraded in vivo.

Therapeutic PMO Manufacturing for Exon Skipping Applications

For cGMP manufacturing of FDA-approved PMO drugs such as Eteplirsen (30-mer), N-DMTr-morpholino-T-5'-O-phosphoramidite provides the necessary monomer quality (≥98% HPLC purity with comprehensive analytical documentation) [4] to meet ICH Q7/Q11 starting material guidelines [5]. The compatibility of DMTr-protected monomers with fast-flow synthesis platforms enables 8-minute coupling cycles (22-fold faster than traditional methods) [6], allowing scalable production of therapeutic PMOs with >20% overall yield for sequences exceeding 20 nucleotides [3]. The non-ionic phosphorodiamidate backbone confers the requisite in vivo stability (>85% intact after 24h in serum) [7] for systemic administration.

In Vivo Imaging and Radiopharmaceutical Development

For researchers developing 99mTc-labeled or 90Y-labeled morpholinos for SPECT/PET imaging or radiotherapeutic applications, N-DMTr-morpholino-T-5'-O-phosphoramidite enables synthesis of probes with superior in vivo stability. 99mTc-labeled PMOs maintain >85% stability over 24 hours in 37°C serum with minimal protein binding [7], while 90Y-labeled PMOs retain hybridization activity after 48 hours in fresh human serum [8]. This stability profile far exceeds that achievable with DNA or 2'-OMe RNA oligonucleotides, which would degrade within hours, confounding imaging results. The non-ionic backbone also minimizes non-specific electrostatic interactions, improving signal-to-noise ratios.

Chimeric Oligonucleotide Design for Tuned RNase H Activity

Investigators seeking to modulate RNase H recruitment can leverage the unique properties of N-DMTr-morpholino-T-5'-O-phosphoramidite in chimeric constructs. As demonstrated by Paul and Caruthers [9], PMO-DNA chimeras with N,N-dimethylamino phosphorodiamidate linkages stimulate RNase H1 activity, whereas fully modified PMOs do not. This tunable RNase H response allows researchers to design oligonucleotides that either degrade target RNA (via chimera design) or sterically block translation (via full PMO modification), using the same morpholino monomer platform. Such flexibility is not available with other antisense chemistries.

Technical Documentation Hub

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